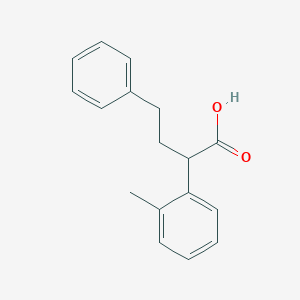
2-(2-Methylphenyl)-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-Metilfenil)-4-fenilbutanoico es un compuesto orgánico que se caracteriza por su estructura única, que incluye una columna vertebral de ácido butanoico sustituida con un grupo 2-metilfenil y un grupo fenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-(2-Metilfenil)-4-fenilbutanoico normalmente implica la condensación de materiales de partida apropiados en condiciones controladas. Un método común incluye la reacción del cloruro de 2-metilbencilo con ácido fenilacético en presencia de una base, seguido de la oxidación para producir el producto deseado. Las condiciones de reacción a menudo implican el uso de disolventes como el diclorometano y catalizadores como el paladio sobre carbón.
Métodos de producción industrial: A escala industrial, la producción de ácido 2-(2-Metilfenil)-4-fenilbutanoico puede implicar procesos más eficientes y escalables. Estos métodos suelen utilizar reactores de flujo continuo y sistemas catalíticos avanzados para garantizar un alto rendimiento y pureza. El uso de disolventes y reactivos ambientalmente benignos también es un objetivo para minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 2-(2-Metilfenil)-4-fenilbutanoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: Los anillos aromáticos del compuesto pueden sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los reactivos como el ácido nítrico para la nitración o el bromo para la bromación son típicos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido benzoico, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
El ácido 2-(2-Metilfenil)-4-fenilbutanoico tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se utiliza en estudios relacionados con la inhibición enzimática y las interacciones proteína-ligando.
Medicina: La investigación explora su potencial como intermedio farmacéutico para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual el ácido 2-(2-Metilfenil)-4-fenilbutanoico ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. La estructura del compuesto le permite encajar en los sitios activos de las enzimas, inhibiendo su actividad. Esta inhibición puede afectar varias vías bioquímicas, lo que lleva a cambios en las funciones celulares.
Compuestos similares:
Ácido 2-fenilbutanoico: Carece del grupo 2-metilfenil, lo que da como resultado diferentes propiedades químicas.
Ácido 4-fenilbutanoico: Carece del grupo 2-metilfenil, lo que afecta su reactividad y aplicaciones.
Ácido 2-metilfenilacético: Tiene una estructura similar pero difiere en la posición del grupo fenil.
Singularidad: El ácido 2-(2-Metilfenil)-4-fenilbutanoico es único debido a la presencia de los grupos 2-metilfenil y fenil, que confieren propiedades químicas y físicas distintas. Estas características estructurales lo hacen valioso para aplicaciones específicas en investigación e industria.
Comparación Con Compuestos Similares
2-Phenylbutanoic acid: Lacks the 2-methylphenyl group, resulting in different chemical properties.
4-Phenylbutanoic acid: Lacks the 2-methylphenyl group, affecting its reactivity and applications.
2-Methylphenylacetic acid: Has a similar structure but differs in the position of the phenyl group.
Uniqueness: 2-(2-Methylphenyl)-4-phenylbutanoic acid is unique due to the presence of both the 2-methylphenyl and phenyl groups, which confer distinct chemical and physical properties. These structural features make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C17H18O2 |
|---|---|
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H18O2/c1-13-7-5-6-10-15(13)16(17(18)19)12-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,18,19) |
Clave InChI |
AYCQXEPKENEABM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(CCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


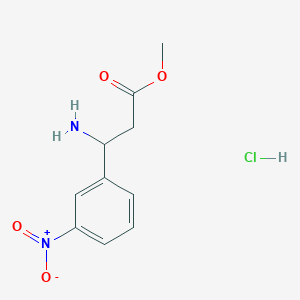
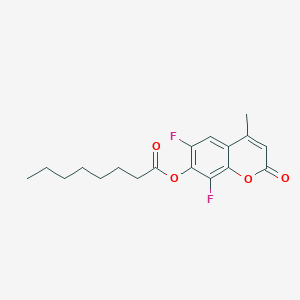
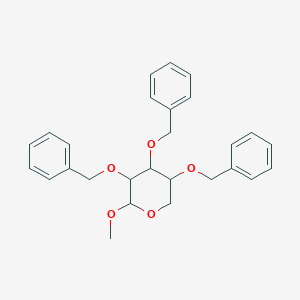
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12308565.png)
![rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis](/img/structure/B12308606.png)

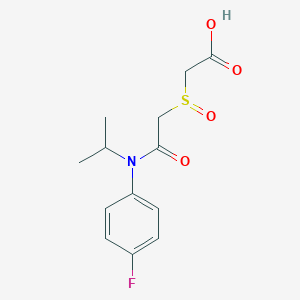
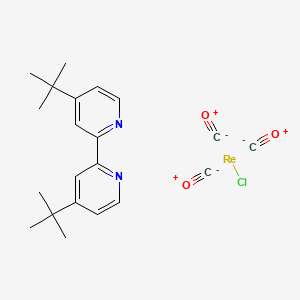
![rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B12308574.png)
![Methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B12308579.png)
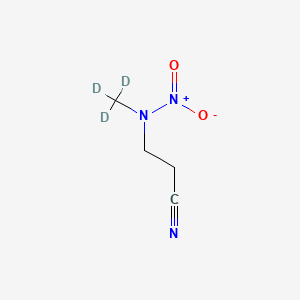
![[2-(4-Methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12308584.png)
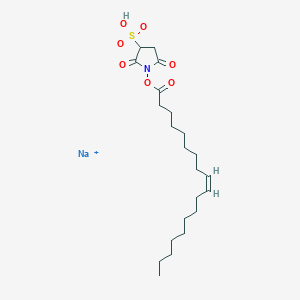
![rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis](/img/structure/B12308600.png)
